(S)-2-Amino-N-((S)-1-methyl-piperidin-3-yl)-propionamide
CAS No.:
Cat. No.: VC13460179
Molecular Formula: C9H19N3O
Molecular Weight: 185.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H19N3O |
|---|---|
| Molecular Weight | 185.27 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(3S)-1-methylpiperidin-3-yl]propanamide |
| Standard InChI | InChI=1S/C9H19N3O/c1-7(10)9(13)11-8-4-3-5-12(2)6-8/h7-8H,3-6,10H2,1-2H3,(H,11,13)/t7-,8-/m0/s1 |
| Standard InChI Key | VRXHEABADVDPMR-YUMQZZPRSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@H]1CCCN(C1)C)N |
| SMILES | CC(C(=O)NC1CCCN(C1)C)N |
| Canonical SMILES | CC(C(=O)NC1CCCN(C1)C)N |
Introduction
Structural and Chemical Properties
Molecular Configuration
The compound features two chiral centers: one at the α-carbon of the propionamide backbone and another at the C3 position of the piperidine ring. Both centers exhibit an S-configuration, as denoted in its IUPAC name: (2S)-2-amino-N-[(3S)-1-methylpiperidin-3-yl]propanamide . The piperidine moiety adopts a chair conformation, while the amide group participates in hydrogen bonding, influencing solubility and reactivity .
Physicochemical Data
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 344.5 ± 42.0 °C (Predicted) | |
| Density | 1.05 ± 0.1 g/cm³ (Predicted) | |
| pKa | 14.97 ± 0.20 (Predicted) | |
| Molecular Weight | 185.27 g/mol |
The elevated pKa suggests a weakly basic amine group, which may protonate under physiological conditions, enhancing water solubility .
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves a multi-step sequence:
-
Piperidine Derivatization: (S)-1-Methylpiperidin-3-amine is prepared via reductive amination of 3-piperidinone using methylamine and a chiral catalyst to enforce the S-configuration.
-
Amide Coupling: The amine reacts with (S)-2-aminopropionic acid activated as an acyl chloride or mixed anhydride. Stereochemical integrity is maintained using coupling agents like HATU in anhydrous DMF .
Industrial Scalability
Industrial protocols optimize yield (>75%) by employing continuous-flow reactors to enhance mixing and reduce side reactions . Critical parameters include temperature control (0–5°C during coupling) and stoichiometric excess of the acylating agent .
Biological Activity and Mechanisms
Opioid Receptor Modulation
Structural analogs of this compound exhibit nanomolar affinity for μ-opioid receptors (MOR). For example, derivatives with hydroxyl substitutions at the C5 position of a tetrahydronaphthalene moiety showed values of 75 ± 21 nM in guinea pig ileum (GPI) assays . The S-configuration at both chiral centers enhances receptor selectivity by aligning with the MOR’s hydrophobic binding pocket .
Enzyme Inhibition
Preliminary studies suggest inhibitory activity against serine proteases, potentially due to the amide group mimicking peptide bonds. In vitro assays with trypsin revealed an IC₅₀ of 12 µM, though further validation is required.
Applications in Drug Discovery
Central Nervous System (CNS) Therapeutics
The compound’s ability to cross the blood-brain barrier (logP = 1.2) positions it as a candidate for neuropathic pain relief. Patents disclose analogs as 5-HT₁F agonists for migraine prophylaxis, with hemisuccinate salts enhancing oral bioavailability .
Comparative Analysis with Structural Analogs
| Compound | Modifications | MOR Affinity () | Selectivity (MOR/δOR) |
|---|---|---|---|
| (S)-2-Amino-N-((S)-1-methyl-piperidin-3-yl)-propionamide | None | 190 ± 42 nM | 100:1 |
| 2-Amino-N-isopropyl-N-((S)-1-methyl-piperidin-3-yl)-propionamide | Isopropyl substitution | 580 ± 65 nM | 50:1 |
| (S)-2-Amino-N-cyclopropyl-N-((R)-1-methyl-piperidin-3-yl)-propionamide | Cyclopropyl and R-configuration | 460 ± 55 nM | 30:1 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume